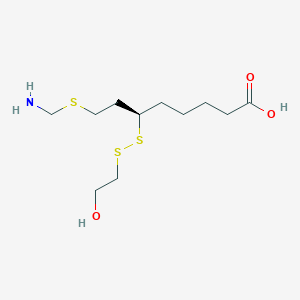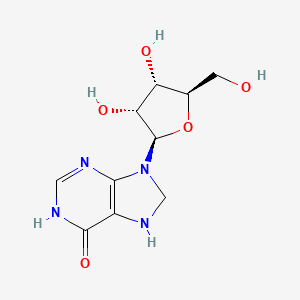
6-Hydroxy-7,8-dihydro purine nucleoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroinosine is a purine nucleoside, a class of organic compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety.
Preparation Methods
The synthesis of 7,8-dihydroinosine typically involves the reduction of inosine. One common method includes the use of sodium borohydride as a reducing agent under mild conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization
Chemical Reactions Analysis
7,8-Dihydroinosine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
The major products formed from these reactions include 8-oxo-7,8-dihydroinosine and various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,8-Dihydroinosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the oxidation and reduction of purine nucleosides.
Biology: This compound is involved in the study of nucleic acid damage and repair mechanisms.
Mechanism of Action
The mechanism of action of 7,8-dihydroinosine involves its interaction with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This interaction affects various biochemical pathways, including purine metabolism and nucleic acid synthesis . The compound’s effects are mediated through its ability to form stable cross-links with nucleophiles, impacting cellular processes such as DNA repair and replication .
Comparison with Similar Compounds
7,8-Dihydroinosine is unique among purine nucleosides due to its specific oxidation and reduction properties. Similar compounds include:
Inosine: The parent compound from which 7,8-dihydroinosine is derived.
8-oxo-7,8-dihydroinosine: An oxidized form of 7,8-dihydroinosine, used as a marker for oxidative stress.
Guanosine: Another purine nucleoside with similar biochemical properties but different reactivity and applications.
Properties
Molecular Formula |
C10H14N4O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ZWTNXGIZBOQCAJ-KQYNXXCUSA-N |
Isomeric SMILES |
C1NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O |
Canonical SMILES |
C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2(s)-Cyclopentyl-1(r)-hydroxy-3(r)methyl]-5-[(2(s)-tertiary-butylamino-carbonyl)-4-(n1-(2)-(n-methylpiperazinyl)-3-chloro-pyrazinyl-5-carbonyl)-piperazino]-4(s)-hydroxy-2(r)-phenylmethyl-pentanamide](/img/structure/B10777915.png)
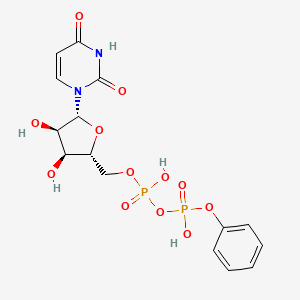
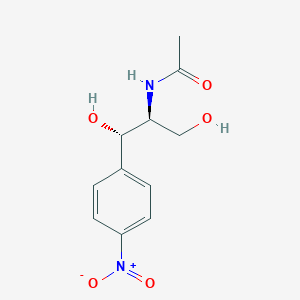
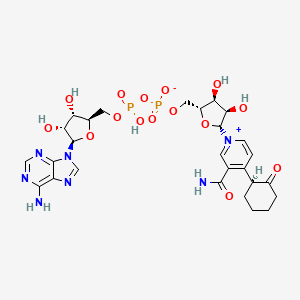
![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
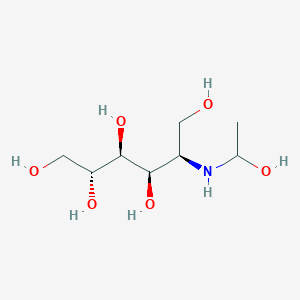
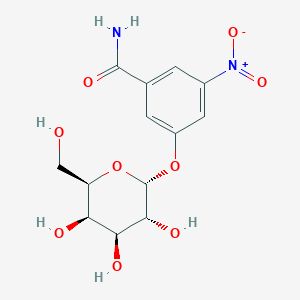
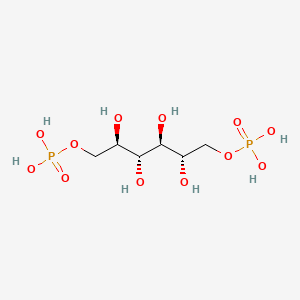
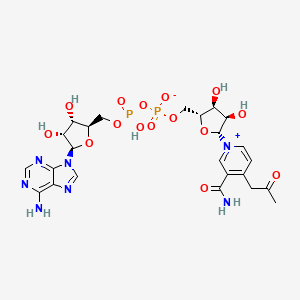
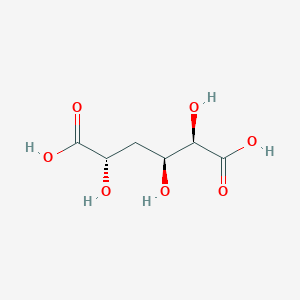
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
